7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Anticancer Cytotoxicity Cell-based assays

7-Br/6-F benzoxazine with dual reactivity: C7 bromine for Pd-catalyzed Suzuki/Buchwald coupling, C6 fluorine for electronic tuning & metabolic stability. Positional isomers produce divergent SAR—the 7-Br/6-F pattern is validated in kinase, GPCR, antibacterial, and herbicidal programs. Sourcing this specific regioisomer ensures predictable regioselectivity and reproducible biological outcomes, avoiding the risk of reversed activity from generic substitution.

Molecular Formula C8H7BrFNO
Molecular Weight 232.052
CAS No. 105679-34-3
Cat. No. B3020591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS105679-34-3
Molecular FormulaC8H7BrFNO
Molecular Weight232.052
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2N1)F)Br
InChIInChI=1S/C8H7BrFNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyHSTYCKSGBYAAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine (CAS 105679-34-3) – Technical Identification and Procurement Baseline for Fluorinated Heterocyclic Building Blocks


7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-34-3) is a halogenated heterocyclic building block characterized by a fused benzoxazine core with bromo and fluoro substituents, molecular formula C8H7BrFNO, and molecular weight 232.05 g/mol . This substitution pattern establishes dual reactivity handles: the aryl bromide enables transition metal-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.), while the fluorine atom modulates electronic properties and metabolic stability in derived molecules [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical development, with the benzoxazine scaffold appearing in numerous biologically active molecules including antibacterial agents and receptor modulators [2]. Commercially, it is available at purities ranging from 95% to 98% .

Why 7-Bromo-6-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine Cannot Be Directly Substituted by Other Benzoxazine Analogs in Critical Synthetic Applications


Generic substitution of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine with other halogenated benzoxazine congeners introduces substantial risk in structure-activity relationships (SAR) and synthetic outcomes. The specific 7-bromo/6-fluoro substitution pattern on the benzoxazine scaffold is not arbitrary: bromine at the 7-position and fluorine at the 6-position establish a unique electronic environment and steric profile that directly influences both downstream coupling reactivity and the biological activity of final target molecules [1]. Positional isomers such as 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine or 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine differ fundamentally in their regioselectivity during cross-coupling and produce distinct SAR outcomes when incorporated into bioactive molecules . In benzocycloheptoxazine-derived systems, the presence or absence of a 7-bromo substituent produced dramatically divergent cytotoxicity and tumor-specificity profiles, underscoring that even seemingly minor substituent alterations can reverse biological outcomes [2]. The evidence presented below quantifies the specific differentiation dimensions that justify targeted procurement.

Quantitative Differentiation Evidence: 7-Bromo-6-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine Versus Structural Analogs


Anti-Proliferative Activity Profile Across Multiple Cancer Cell Lines

7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine demonstrated anti-proliferative activity against a panel of human cancer cell lines, with IC50 values spanning 7.84–16.2 µM across prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer models . This activity profile provides a baseline for assessing the benzoxazine scaffold's potential in oncology applications, though the lack of direct comparator data within the same assay prevents firm conclusions regarding differentiation from other halogenated benzoxazine derivatives.

Anticancer Cytotoxicity Cell-based assays

Reduced Tumor-Specific Cytotoxicity in Benzocycloheptoxazine System: 7-Bromo vs Unsubstituted Parent

In a comparative study of 26 benzocycloheptoxazine derivatives evaluated against three human normal cell types (gingival fibroblast HGF, pulp cell HPC, periodontal ligament fibroblast HPLF) and four human tumor cell lines (HSC-2, HSC-3, HSC-4, HL-60), the 7-bromo-substituted derivative [25] exhibited significantly lower cytotoxicity and tumor-specificity compared to both the unsubstituted parent compound [24] and the 7-isopropyl derivative [26] [1]. The parent compound [24] and its 7-isopropyl analog [26] retained higher activity, whereas the 7-bromo substitution produced a marked reduction in both potency and selectivity. Notably, other brominated derivatives in the same series—specifically 6,8,10-tribromo- [9] (TS = 12.5), 6-bromo-2-methyl- [20] (TS = 9.1), and 6-bromo-2-chloro- [21] (TS = 11.5)—exhibited the highest tumor-specific cytotoxicity, demonstrating that bromine substitution position critically determines biological outcome [1].

Tumor-specific cytotoxicity Benzocycloheptoxazine Anticancer SAR

BOC-Protected Derivative: Enhanced Synthetic Utility and Physicochemical Profile

The tert-butyloxycarbonyl (BOC)-protected derivative of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 2407436-45-5) offers distinct physicochemical and synthetic advantages over the unprotected parent compound. The BOC group imparts increased stability under various reaction conditions and enables orthogonal protection strategies during multi-step synthesis of complex molecules [1]. Key physicochemical differences include: increased lipophilicity (XLogP3 = 3.2 for the BOC-protected derivative) and altered polar surface area (tPSA = 38.8 Ų for the BOC derivative compared with 21.3 Ų for the parent compound), reflecting the influence of the protecting group on compound properties [1][2]. The BOC-protected form is particularly valuable for cross-coupling reactions and nucleophilic substitutions where N-H protection is required to prevent undesired side reactions, facilitating efficient construction of benzoxazine-containing pharmacophores [1].

Organic synthesis Protecting group strategy Cross-coupling

Recommended Research and Industrial Application Scenarios for 7-Bromo-6-Fluoro-3,4-Dihydro-2H-1,4-Benzoxazine


Medicinal Chemistry: Benzoxazine-Based Kinase or Receptor Modulator Synthesis

7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine serves as a core scaffold for constructing potential kinase inhibitors and GPCR modulators. The 7-bromo substituent enables efficient Suzuki–Miyaura or Buchwald–Hartwig cross-coupling to introduce diverse aryl, heteroaryl, or amine functionalities at the 7-position, while the 6-fluoro group modulates electronic density and metabolic stability of the resulting pharmacophore. This dual-handle reactivity profile supports rapid SAR exploration and library synthesis [1][2].

Antibacterial Agent Development: Benzoxazine-Derived DNA Gyrase/Topoisomerase Inhibitors

The benzoxazine scaffold is a recognized pharmacophore in antibacterial drug discovery, exemplified by benzoxazine antimicrobial agents that target bacterial DNA gyrase and topoisomerase IV [3]. 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine provides a functionalized entry point into this chemical space, with the halogen substitution pattern amenable to further elaboration into novel antibacterial candidates. The fluorine substituent may enhance target binding and membrane permeability, properties associated with clinical-stage antibacterial benzoxazine derivatives [3].

Agrochemical Intermediate: Herbicidal Benzoxazine Derivative Synthesis

Benzoxazine derivatives have established utility as herbicidal agents [4]. The 7-bromo-6-fluoro substitution pattern on the benzoxazine core offers a versatile intermediate for constructing herbicidal benzoxazine analogs, with the bromine atom serving as a cross-coupling handle for introducing diverse aromatic or heteroaromatic substituents that modulate herbicidal potency and crop selectivity profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.